molecular formula C18H16N4O3 B2606611 2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide CAS No. 2224475-29-8

2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No. B2606611
M. Wt: 336.351
InChI Key: ZHVMXEWDOYUBLV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or even an X-ray crystallography image.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its behavior in solution or in the presence of heat or light.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It can also include spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR chemical shifts.


Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposal.


Future Directions

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properties

IUPAC Name

2-(2-formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-11-15-3-1-2-4-16(15)25-12-18(24)21-10-14-5-6-17(20-9-14)22-8-7-19-13-22/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMXEWDOYUBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide

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